(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728508 | |
| Record name | tert-Butyl (3S)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371240-55-0 | |
| Record name | tert-Butyl (3S)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Toluene-4-sulfonyloxy Group: This step involves the sulfonylation of the pyrrolidine ring using toluene-4-sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The toluene-4-sulfonyloxy group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Hydrolysis: Pyrrolidine-1-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
Organic Synthesis
(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis, makes it a valuable building block for synthesizing more complex compounds.
Key Reactions:
- Nucleophilic Substitution : The sulfonyloxy group can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid, which is useful in further synthetic applications.
Medicinal Chemistry
The compound has been investigated for its potential role as a precursor in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets, making it relevant in drug development processes.
Case Studies:
- Enzyme Mechanism Studies : Research has utilized this compound to explore enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.
Biological Applications
In biological studies, this compound has been employed to understand the interactions between small molecules and biological macromolecules. Its ability to act as both a substrate and an inhibitor for various enzymes highlights its significance in biochemical research.
Industrial Applications
The compound is also used in the production of fine chemicals and specialty materials. Its properties facilitate its use in various industrial processes, contributing to advancements in chemical manufacturing.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules; undergoes nucleophilic substitution and hydrolysis. |
| Medicinal Chemistry | Precursor for pharmaceuticals; studied for enzyme mechanisms and protein interactions. |
| Biological Research | Investigated for interactions with enzymes; aids in understanding biochemical pathways. |
| Industrial Use | Utilized in fine chemical production; enhances manufacturing processes. |
Mechanism of Action
The mechanism of action of (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, altering their activity and function.
Comparison with Similar Compounds
Positional and Stereochemical Isomers
- (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
- Key Differences :
- The tosyloxy group is attached to a methylene (-CH₂-) at the 2-position rather than directly to the pyrrolidine ring at the 3-position.
- The stereocenter is (R)-configured, which may lead to divergent reactivity or biological activity compared to the (S)-enantiomer of the target compound.
Functional Group Variations
- (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-39-2)
- Key Differences :
- Replaces the tosyloxy group with a 4,6-dimethyl-pyrimidin-2-yloxy moiety.
- Applications: Likely used in kinase inhibitor research due to pyrimidine’s role in nucleotide mimicry .
- (R)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Key Differences:
- Contains a sulfonamide group linked to a brominated thiophene ring instead of a tosyloxy ester.
- The bromine atom enhances electrophilicity, making it a candidate for cross-coupling reactions. Relevance: Potential intermediate in antiviral or anticancer agents .
Ring-System Analogues
- 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Key Differences:
- Piperazine ring replaces pyrrolidine, increasing conformational flexibility.
- Methanesulfonyl and dimethylaminomethyl groups modify electronic properties and steric bulk. Synthesis: Derived via reductive amination of a formyl-piperazine intermediate .
Reactive Handle Derivatives
- trans-3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 429673-78-9)
- Key Differences :
- Azido group at the 3-position enables click chemistry applications.
- Methoxy group at the 4-position enhances polarity compared to the hydrophobic tosyloxy group.
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Impact : The (S)-configuration of the target compound is critical for interactions in enantioselective catalysis or binding to biological targets, as seen in MDM2-p53 interaction inhibitors .
- Reactivity : Tosyloxy groups act as superior leaving groups compared to hydroxyl or methoxy substituents, facilitating nucleophilic substitution reactions in drug intermediate synthesis .
- Safety Profile : Similar tert-butyl esters (e.g., 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester) are irritants, necessitating strict safety protocols during handling .
Biological Activity
(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 371240-55-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C16H23NO5S
- Molecular Weight : 341.4214 g/mol
- CAS Number : 371240-55-0
- MDL Number : MFCD18252852
Biological Activity
The biological activity of this compound has been explored primarily in the context of its role as a potential therapeutic agent. Key findings include:
- Antimicrobial Properties : Research indicates that compounds similar to (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine derivatives exhibit antimicrobial activity. For instance, studies have shown that pyrrolidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. In particular, the presence of the sulfonyloxy group is believed to enhance binding affinity to target enzymes, which could lead to therapeutic effects in diseases where these enzymes play a crucial role .
- Cytotoxicity Studies : Initial cytotoxicity assays have demonstrated that similar pyrrolidine-based compounds can induce apoptosis in cancer cells, indicating a potential role in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available pyrrolidine derivatives.
- Reagents : Key reagents include p-toluenesulfonyl chloride and tert-butyl esters.
- Reaction Conditions : The reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | |
| Enzyme Inhibition | Shows potential as an enzyme inhibitor | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that pyrrolidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to cell membrane disruption caused by these compounds .
- Enzyme Inhibition Mechanism : Research highlighted the interaction between (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine and specific proteases involved in inflammatory pathways. The sulfonyloxy group enhances the compound's affinity for the active site of these enzymes, leading to effective inhibition .
- Cytotoxicity Assessment : A recent dissertation explored the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines, revealing that modifications to the structure can significantly impact potency and selectivity against malignant cells .
Q & A
Q. What are the standard synthetic routes for preparing (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester?
The compound is typically synthesized via sulfonylation of a pyrrolidine precursor. A common method involves:
- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Step 2 : Selective tosylation at the 3-position using toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–20°C .
- Step 3 : Isolation via extraction (e.g., dichloromethane/water) and purification by column chromatography. Example conditions: TsCl (1.2 eq), DMAP (0.1 eq), DCM, 0°C → RT, 3–5 hours .
Key Characterization Data :
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.42 (s, 9H, Boc), 2.45 (s, 3H, Ts), 3.4–3.6 (m, pyrrolidine protons) | |
| LCMS | [M+H]⁺ = 400.2 (C₁₇H₂₅NO₆S) |
Q. How is the compound purified, and what solvents are optimal for crystallization?
Purification is typically achieved via silica gel chromatography using gradients of ethyl acetate/hexane (10–30% v/v). For crystallization, a mixture of DCM and hexane (1:5) is effective, yielding white crystalline solids. Ensure low water content (<0.1%) to avoid Boc group hydrolysis .
Q. What safety precautions are required when handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood due to potential irritant vapors (e.g., DCM).
- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .
- Storage : –20°C under nitrogen, away from moisture and strong bases .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
- Catalyst : Use DMAP (0.1 eq) to enhance TsCl activation, reducing side reactions.
- Temperature : Maintain 0°C during reagent addition to minimize epimerization.
- Solvent : Anhydrous DCM ensures Boc group stability.
- Monitoring : TLC (Rf = 0.4 in EtOAc/hexane 1:3) or in situ FTIR to track Ts-O bond formation (1350 cm⁻¹) .
Example Optimization Table :
| Condition | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| DMAP, 0°C, 3h | 85 | 98 | <2% (unreacted starting material) |
| No DMAP, RT, 5h | 62 | 89 | 10% (di-tosylated byproduct) |
Q. What strategies ensure enantiomeric purity during synthesis?
- Chiral Resolution : Use (S)-pyrrolidine precursors (e.g., (S)-3-hydroxypyrrolidine-1-carboxylate) to avoid racemization.
- Kinetic Control : Conduct sulfonylation at low temperatures (0°C) to suppress epimerization .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) to confirm >99% ee .
Q. How does the compound behave under acidic or basic conditions?
- Acidic Conditions : Boc deprotection occurs at pH <3 (e.g., trifluoroacetic acid (TFA)/DCM, 1:1), forming the free amine .
- Basic Conditions : Ts-O bond hydrolysis may occur at pH >10 (e.g., NaOH/MeOH), generating 3-hydroxypyrrolidine derivatives. Stability studies show <5% degradation after 24h at pH 7–9 .
Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- ²D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., pyrrolidine ring vs. Ts methyl).
- High-Resolution MS : Confirm molecular formula (e.g., C₁₇H₂₅NO₆S, exact mass 399.1357).
- X-ray Crystallography : Resolve stereochemical ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
